REACTION_CXSMILES
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[CH2:1]([N:5]=[C:6]=[O:7])[CH2:2][CH2:3][CH3:4].[C:8]([O:12][CH2:13][CH2:14][OH:15])(=[O:11])[CH:9]=[CH2:10].COC1C=CC(O)=CC=1>>[C:8]([O:12][CH2:13][CH2:14][O:15][C:6](=[O:7])[NH:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:11])[CH:9]=[CH2:10]
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Name
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Quantity
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145.3 g
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Type
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reactant
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Smiles
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C(CCC)N=C=O
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Name
|
|
Quantity
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180.7 g
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Type
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reactant
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Smiles
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C(C=C)(=O)OCCO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC1=CC=C(O)C=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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were reacted together for 6 hours at 75° C.
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Duration
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6 h
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Name
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Type
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product
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Smiles
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C(C=C)(=O)OCCOC(NCCCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |